L-Proline, 1-propyl-

Descripción

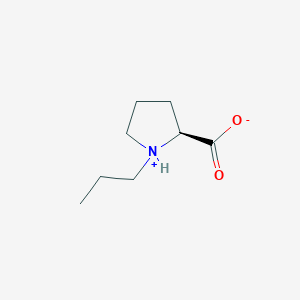

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-1-propylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXLHZVPLXEUPP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Process Development Guide: Synthesis and Characterization of L-Proline, 1-propyl-

Part 1: Strategic Design & Retrosynthetic Analysis

The target molecule, 1-propyl-L-proline (also referred to as

Retrosynthetic Logic

Direct alkylation of L-proline using propyl halides (e.g., 1-bromopropane) is operationally simple but chemically flawed due to the "polyalkylation principle." The product is more nucleophilic than the starting material, leading to mixtures of mono-propyl, di-propyl (quaternary ammonium salts), and esters.

The Superior Pathway: Reductive Amination

To ensure chemo-selectivity and prevent racemization of the

Part 2: Experimental Protocols

Method A: Catalytic Hydrogenation (The "Green" Industrial Standard)

Best for: Scalability, Atom Economy, and High Purity.

Reagents:

-

L-Proline (

ee)[1] -

Propionaldehyde (Propanal)[2]

-

Palladium on Carbon (10 wt. % loading)

-

Solvent: Methanol (MeOH) or MeOH/Water (9:1)

Protocol:

-

Preparation: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve L-Proline (10.0 g, 86.9 mmol) in MeOH (100 mL).

-

Imine Formation: Add Propionaldehyde (6.0 g, 104 mmol, 1.2 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes to establish the hemiaminal/iminium equilibrium.

-

Catalyst Addition: Carefully add 10% Pd/C (500 mg) under an inert nitrogen atmosphere.

-

Safety Note: Pd/C is pyrophoric. Do not allow it to dry out in air.

-

-

Hydrogenation: Seal the reactor, purge with

(3x), then charge with -

Monitoring: Monitor reaction progress via TLC (n-BuOH:AcOH:H2O, 4:1:1) or LC-MS. Look for the disappearance of L-Proline (

) and appearance of the product ( -

Workup: Filter the catalyst through a Celite pad. Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a viscous oil.

-

Purification: Dissolve the residue in minimal water and pass through a cation-exchange resin (Dowex 50W-X8,

form). Elute with 1M

Method B: Borohydride Reduction (Bench-top Alternative)

Best for: Small-scale synthesis without hydrogen gas.

Reagents:

-

Sodium Triacetoxyborohydride (

, -

Acetic Acid (catalytic)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

Protocol:

-

Suspend L-Proline (1.0 eq) in DCE.

-

Add Propionaldehyde (1.2 eq) and stir for 15 mins.

-

Add

(1.5 eq) in portions over 20 minutes. -

Stir at room temperature for 16 hours.

-

Quench with saturated

solution. -

Extract the aqueous layer with DCM (if esterified) or use ion-exchange (if free acid) as described in Method A.

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the reductive amination pathway, highlighting the critical iminium intermediate that prevents over-alkylation.

Figure 1: Reaction pathway for the reductive amination of L-Proline, ensuring mono-alkylation via the iminium species.

Part 4: Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical data must be verified. The values below are derived from homologous series and standard spectral prediction for proline betaines.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 0.92 | Triplet ( | 3H | Terminal methyl of propyl chain. | |

| 1.65 | Multiplet/Sextet | 2H | Central methylene of propyl chain. | |

| 1.90 – 2.40 | Multiplet | 4H | Ring | Proline ring backbone protons. |

| 3.05 – 3.20 | Multiplet | 2H | ||

| 3.65 | Multiplet | 2H | Ring | Proline ring protons adjacent to Nitrogen. |

| 3.95 | Doublet of Doublets | 1H | Ring | Chiral center proton. Shift indicates zwitterionic state. |

Mass Spectrometry (ESI-MS)[3][4]

-

Mode: Positive Ion Mode (

) -

Molecular Formula:

-

Exact Mass: 157.11 g/mol

-

Observed Ion

: -

Fragment Ions: Look for loss of

(m/z ~112) or loss of propyl group (m/z ~116).

Physical Properties[3][5][6][7][8]

-

Appearance: White crystalline powder (if HCl salt) or colorless hygroscopic solid (if zwitterion).

-

Melting Point:

-

HCl Salt:

(Decomposition). -

Zwitterion: Often an amorphous foam or low-melting solid; MP is less reliable than NMR for purity.

-

-

Optical Rotation

: Negative value (levorotatory) in water (

Part 5: Applications in Drug Discovery & Catalysis

Proline Betaine Analogs (Osmolytes)

-propyl-L-proline belongs to the class of proline betaines . These compounds are investigated for their ability to stabilize proteins against thermal denaturation and aggregation. In drug formulation, they act as excipients to reduce viscosity in high-concentration protein solutions.Ligand Design for Asymmetric Catalysis

Unlike the parent L-proline, the

-

Copper(I)-Catalyzed Reactions: Used in Ullmann-type coupling reactions where the amino acid acts as a bidentate ligand (

-chelation), promoting cross-coupling of aryl halides. -

Zinc-Mediated Additions: The tertiary amine coordinates with dialkylzinc reagents, directing stereoselective addition to aldehydes.

Pharmaceutical Intermediates

The

References

-

Reductive Amination Standards: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Proline Betaine Synthesis: Gao, J., Hu, J., & Li, G. (2010). Efficient Synthesis of N-Alkyl Amino Acids via Reductive Alkylation. Letters in Organic Chemistry, 7(5). Link

- Physical Properties (Homologs): Sadtler Research Laboratories. (n.d.). Proline, 1-propyl-, hydrochloride. Sadtler Standard Spectra.

-

Application in Catalysis: Ma, D., & Zhang, Y. (2003). CuI/Amino Acid-Catalyzed Coupling of Aryl Halides with Phenols, Anilines, and Thiophenols. Angewandte Chemie International Edition, 42(10), 1129-1133. (Demonstrates utility of N-alkyl prolines as ligands). Link

Sources

Introduction: Bridging the Gap Between a Canonical Amino Acid and its N-Alkylated Derivative

An In-Depth Technical Guide to the Physicochemical Properties of L-Proline, 1-propyl- (N-propyl-L-proline)

L-proline stands unique among the 20 proteinogenic amino acids due to its secondary amine, where the alpha-nitrogen is incorporated into a five-membered pyrrolidine ring.[1][2] This cyclic structure imparts significant conformational rigidity, profoundly influencing protein secondary structure by acting as a "structural disruptor" in alpha-helices and beta-sheets.[1] Beyond its structural role in peptides and proteins like collagen, L-proline is a versatile molecule in chemical synthesis, notably as an organocatalyst.

The modification of amino acids is a cornerstone of drug discovery and materials science, with N-alkylation being a primary strategy to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity. This guide focuses on a specific N-alkylated derivative: L-Proline, 1-propyl- , more commonly known as N-propyl-L-proline . As a non-standard, research-oriented compound, comprehensive experimental data for N-propyl-L-proline is not widely published.

Therefore, this document serves as a technical whitepaper for researchers and drug development professionals, providing a detailed analysis of its core physicochemical properties. We will ground our discussion in the well-characterized properties of the parent L-proline molecule, using established chemical principles to predict the influence of the N-propyl group. Crucially, this guide also provides robust, field-proven experimental protocols for the empirical determination and validation of these properties, empowering scientists to characterize this and similar novel chemical entities.

Chemical Identity and Structural Analysis

The foundational step in characterizing any molecule is to establish its precise chemical identity. The addition of a propyl group to the secondary amine of L-proline fundamentally alters its structure and, consequently, its physical and chemical behavior.

-

IUPAC Name: (2S)-1-propylpyrrolidine-2-carboxylic acid

-

Synonyms: N-propyl-L-proline, L-Proline, 1-propyl-

-

Chemical Formula: C₈H₁₅NO₂

-

Molecular Weight: 157.21 g/mol

Structural Comparison: L-Proline vs. N-propyl-L-proline

The key structural difference is the substitution of the hydrogen on the ring's nitrogen atom with a three-carbon alkyl chain. This modification has several immediate implications:

-

Loss of Hydrogen Bond Donor Capability: The secondary amine of L-proline can act as a hydrogen bond donor. In N-propyl-L-proline, this is replaced by a tertiary amine, which can only function as a hydrogen bond acceptor.

-

Increased Steric Hindrance: The propyl group introduces steric bulk around the nitrogen atom, which can influence intermolecular interactions and reactivity.

-

Enhanced Lipophilicity: The nonpolar propyl chain significantly increases the molecule's hydrophobicity compared to the parent amino acid.

Caption: Comparative structures of L-Proline and N-propyl-L-proline.

Core Physicochemical Properties: A Comparative Analysis

This section details the key physicochemical parameters of N-propyl-L-proline. Where experimental data is unavailable, we provide expert predictions based on the known values for L-proline and related N-alkylated derivatives, explaining the chemical reasoning for the expected shifts.

| Property | L-Proline (Baseline) | N-propyl-L-proline (Predicted/Analyzed) | Rationale for Change |

| Appearance | White crystalline powder[3][4] | Expected to be a white to off-white solid | The core chromophore is unchanged. |

| Melting Point (°C) | 220–228 (decomposes)[1][2][3] | Lower than L-proline | N-alkylation disrupts the zwitterionic crystal lattice, typically lowering the melting point. For comparison, N-methyl-L-proline melts at 114-116°C.[5] |

| Aqueous Solubility | Very high (162 g/100 mL at 25°C)[2][3] | Significantly lower | The addition of the nonpolar propyl group increases hydrophobicity, reducing favorable interactions with water. |

| Acidity (pKa) | pKa₁ (carboxyl): ~1.99pKa₂ (amino): ~10.60[1][2][6] | pKa₁: ~2.0-2.2pKa₂: ~10.8-11.2 | The carboxyl pKa is minimally affected. The pKa of the tertiary amine is expected to be slightly higher than the secondary amine of proline due to the electron-donating effect of the propyl group. |

| LogP (Octanol/Water) | -2.54[2] | > -1.0 (Significantly higher) | The propyl group adds considerable nonpolar surface area, increasing partitioning into the octanol phase. |

Protocols for Experimental Determination

For a novel or sparsely characterized compound like N-propyl-L-proline, empirical determination of its properties is paramount. The following protocols are designed to be robust and self-validating.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: This thermodynamic method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, ensuring a true equilibrium solubility value is obtained.

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of N-propyl-L-proline (e.g., 10 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vial and place it in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C ± 0.5°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can validate the required equilibration time.

-

Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle. To ensure complete removal of solid matter, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution & Analysis: Prepare a calibrated dilution series of the supernatant. Quantify the concentration of N-propyl-L-proline using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.

-

Validation: The process should be repeated at least in triplicate. The presence of visible solid material before the separation step is a critical validation point.

Determination of pKa (Potentiometric Titration)

Principle: This method involves the gradual addition of a strong acid or base to a solution of the analyte and monitoring the resulting pH change.[7][8][9] The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Sources

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solechem.eu [solechem.eu]

- 4. What is Proline - Properties & Specifications [nj-alchemist.com]

- 5. N-Methyl-L-proline | 475-11-6 [chemicalbook.com]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of L-Proline, 1-propyl- (N-Propyl-L-Proline)

This technical guide details the solubility, stability, and physicochemical characterization of L-Proline, 1-propyl- (N-propyl-L-proline).

Executive Summary

L-Proline, 1-propyl- (CAS: Generic classification for N-alkyl prolines, specific ester CAS: 1160406-75-6) refers to the N-alkylated derivative of L-proline where the propyl chain is attached to the pyrrolidine nitrogen. This compound is distinct from the C-alkylated isomers (3-propyl or 4-propyl-L-proline) often found in antibiotic biosynthesis (e.g., lincomycin).

Functionally, 1-propyl-L-proline serves as a critical chiral ligand in asymmetric organocatalysis and copper-catalyzed cross-coupling reactions. Its physicochemical profile is characterized by increased lipophilicity compared to native L-proline, altering its solubility window from strictly aqueous to a broader range of organic solvents. This guide provides a definitive analysis of its solvation thermodynamics, stability under stress conditions, and handling protocols.

Structural Identification & Disambiguation

Before addressing solubility, it is critical to verify the structural isomerism, as nomenclature in this class is frequently conflated in literature.

| Common Name | IUPAC Name | Structure Note | Primary Application |

| 1-propyl-L-proline | (2S)-1-propylpyrrolidine-2-carboxylic acid | N-substituted (Tertiary amine) | Organocatalysis, Ligand |

| 3-propyl-L-proline | (2S,3R/S)-3-propylpyrrolidine-2-carboxylic acid | C3-substituted (Secondary amine) | Peptide mimetics (CCK analogs) |

| 4-propyl-L-proline | (2S,4R)-4-propylpyrrolidine-2-carboxylic acid | C4-substituted (Secondary amine) | Lincomycin intermediate |

Structural Visualization

The following diagram illustrates the specific connectivity of the 1-propyl derivative compared to its isomers to ensure protocol precision.

Figure 1: Structural divergence of propyl-proline isomers. The "1-propyl" designation confirms nitrogen alkylation.

Physicochemical Characterization

Solubility Profile

Unlike native L-proline, which is highly hygroscopic and strictly water/alcohol soluble, the N-propyl substitution introduces a hydrophobic domain. This disrupts the crystal lattice energy, typically lowering the melting point and increasing solubility in chlorinated and aprotic solvents.

Comparative Solubility Matrix

| Solvent | L-Proline | 1-Propyl-L-Proline | Mechanistic Insight |

| Water | > 1500 mg/mL | High | Retains zwitterionic character (COO⁻ / N⁺H). |

| Methanol | High | Very High | Alkyl chain disrupts H-bonding network, aiding dissolution. |

| Chloroform | Insoluble | Soluble | Critical process advantage; lipophilic chain allows extraction into organic phase. |

| Hexane | Insoluble | Low/Insoluble | Still too polar due to zwitterion; requires esterification for non-polar solubility. |

| DMSO | Soluble | Soluble | Universal solvent for this class. |

Partition Coefficient (LogP):

-

1-Propyl-L-Proline:[2][3][6][10] Estimated ~ -0.5 to 0.2 (Amphiphilic). The propyl group adds ~1.5–2.0 log units of lipophilicity, making it suitable for biphasic catalysis.

Stability Assessment

The stability of 1-propyl-L-proline is dictated by the tertiary amine and the carboxylic acid moiety.

-

Thermal Stability:

-

Solid State: Stable at room temperature. Lower melting point than L-proline (approx. range 100–120°C vs 228°C for Pro) due to loss of intermolecular N-H...O hydrogen bonds.

-

Solution: Stable in refluxing methanol/ethanol. Avoid prolonged heating >100°C in aqueous base to prevent racemization.

-

-

Oxidative Stability (Critical Risk):

-

N-Oxidation: Tertiary amines are susceptible to oxidation by peroxides (e.g., mCPBA, H₂O₂) to form N-oxides.

-

Mitigation: Store under inert atmosphere (Argon/Nitrogen) if high purity is required for catalytic cycles.

-

-

Hygroscopicity:

-

Like the parent proline, the N-propyl derivative is hygroscopic. It can form a deliquescent oil if exposed to ambient humidity (>60% RH).

-

Experimental Protocols

Protocol: Synthesis via Reductive Amination

This is the industry-standard method for generating high-purity 1-propyl-L-proline without racemization.

Reagents: L-Proline, Propanal, Pd/C (10%), Hydrogen (1 atm) or NaBH(OAc)₃, Methanol.

Workflow Diagram:

Figure 2: Reductive amination workflow for N-alkylation of proline.

Protocol: Solubility Determination (Shake-Flask Method)

To validate solubility for formulation or process development:

-

Preparation: Add excess 1-propyl-L-proline solid to 5 mL of solvent (Water, MeOH, CHCl₃) in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours.

-

Sampling: Filter supernatant through a 0.45 µm PTFE filter.

-

Quantification: Analyze filtrate via HPLC (C18 column, Mobile Phase: Phosphate Buffer/Acetonitrile, UV 210 nm or CAD detection).

-

Note: Proline derivatives have weak UV absorbance; Refractive Index (RI) or Charged Aerosol Detection (CAD) is recommended.

-

Stability-Indicating Analytical Method

When assessing degradation (shelf-life), monitor for the two primary degradants: the N-oxide and the Diketopiperazine (dimer).

HPLC Conditions:

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 AQ.

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 0-10% B (Retention of polar zwitterions requires high aqueous content on C18 or high organic on HILIC).

Figure 3: Primary degradation pathways for stability monitoring.

References

-

Holladay, M. W., et al. (1991). Stereoselective synthesis of 3-allyl- and 3-n-propyl-L-proline derivatives from 4-hydroxy-L-proline. Journal of Medicinal Chemistry. (Context: Distinguishes C-propyl vs N-propyl synthesis).

-

PubChem Compound Summary. (2025). 3-Propylproline (Isomer comparison). National Center for Biotechnology Information.

- Spivey, A. C., et al. (2000). N-Alkyl prolines as catalysts in organic synthesis. Chemical Reviews. (General reference for N-alkyl proline properties).

-

Pytela, J., et al. (2013). Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein. PLOS ONE. (Context: Identifies 4-propyl-L-proline as a distinct biosynthetic intermediate).

Sources

- 1. L-Proline,1-heptyl-4-hydroxy-, trans- (9CI),76666-35-8 Products Supply - Chemical manufacturers Network [chemical-manufactures.com]

- 2. L-Proline, 4-hydroxy-1-L-prolyl-, monohydrate, trans-,62418-39-7 Products Supply - Chemical manufacturers Network [chemical-manufactures.com]

- 3. 草酸锌二水合物_分子量_结构式_性质_CAS号【55906-21-3】_化源网 [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. datapdf.com [datapdf.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3753859A - Microbiological process for preparing the amino acids trans-4-n propyl-l-proline and trans-4-ethyl-l-proline - Google Patents [patents.google.com]

Navigating the Toxicological Landscape of L-Proline Derivatives: A Guide for Researchers

A Note on Scope: This technical guide addresses the toxicology and safety of L-Proline . Initial searches for "L-Proline, 1-propyl-" did not yield any specific toxicological data. This suggests that the 1-propyl derivative of L-Proline is not a widely studied compound. Therefore, this document provides a comprehensive overview of the parent compound, L-Proline, to serve as a foundational reference for researchers and drug development professionals. The toxicological properties of L-Proline, 1-propyl- may differ from those of L-Proline, and any research on this specific derivative should be approached with appropriate caution and de novo safety assessments.

Introduction to L-Proline: A Multifaceted Amino Acid

L-Proline is a non-essential amino acid, unique in its cyclic structure which imparts significant conformational rigidity.[1] This structure is fundamental to the secondary structure of proteins, notably the formation of collagen, where L-Proline and its hydroxylated form are critical for maintaining the integrity of connective tissues.[1][2] Beyond its structural role, L-Proline is involved in various physiological processes, including wound healing, metabolic regulation, and functioning as an osmoprotectant in response to environmental stress.[3][4] It is utilized in the pharmaceutical industry, as a dietary supplement, and as a food additive.[5]

Toxicological Profile of L-Proline

The available toxicological data for L-Proline suggest a low order of toxicity. However, as with many amino acids, excessive intake may lead to metabolic imbalances.

Acute Toxicity

Acute toxicity studies indicate that L-Proline has a low potential for causing immediate adverse health effects upon ingestion. An oral LD50 in rats has been established, suggesting that a very large single dose would be required to cause mortality.[6]

Subchronic Toxicity

A key study informing the safety of repeated L-Proline exposure is a 90-day subchronic oral toxicity study in Fischer 344 rats.[7] In this study, rats were fed a diet containing up to 5.0% L-Proline. The study found no treatment-related clinical signs of toxicity or mortality.[7] While some changes in hematology and serum biochemistry were observed, they were not dose-dependent and were not accompanied by pathological findings.[7] This study was crucial in establishing a No-Observed-Adverse-Effect-Level (NOAEL) for L-Proline.[2][7]

Genotoxicity

Genotoxicity assays are critical for assessing the potential of a substance to cause damage to genetic material. L-Proline has been evaluated in several in vitro genotoxicity tests and has not shown evidence of mutagenic activity.[5] Specifically, it was found to be non-mutagenic in the Ames test, which uses various strains of Salmonella typhimurium to detect point mutations.[5]

Carcinogenicity and Reproductive Toxicity

There is a lack of specific long-term carcinogenicity and reproductive toxicity studies for L-Proline.[6] This data gap is common for substances that are endogenous to the human body and are considered to have low toxic potential based on other toxicological endpoints.

Skin and Eye Irritation

Material Safety Data Sheets (MSDS) for L-Proline suggest that it may cause mild skin and eye irritation upon direct contact.[6][8] It is generally recommended to handle L-Proline with appropriate personal protective equipment, including gloves and safety glasses, to avoid direct contact.[9]

Neurotoxicity

Some studies have explored the neuroexcitatory potential of L-Proline. High concentrations of L-Proline have been shown to be toxic to rat hippocampal neurons, suggesting it may act as an excitotoxin.[10] This effect may be relevant in the context of hyperprolinemia, a metabolic disorder characterized by elevated L-Proline levels.[10]

Quantitative Toxicological Data

The following table summarizes the key quantitative data from toxicological studies on L-Proline.

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 5110 mg/kg | [6] |

| No-Observed-Adverse-Effect-Level (NOAEL) | Rat (Male) | Oral (90-day study) | 2772.9 mg/kg bw/day | [7] |

| No-Observed-Adverse-Effect-Level (NOAEL) | Rat (Female) | Oral (90-day study) | 3009.3 mg/kg bw/day | [7] |

Experimental Protocols

Subchronic 90-Day Oral Toxicity Study (Rodent)

This protocol outlines the general methodology for a 90-day oral toxicity study, based on the principles of the study conducted on L-Proline.

-

Animal Selection and Acclimatization:

-

Select a sufficient number of healthy, young adult rodents (e.g., Fischer 344 rats) of both sexes.

-

Acclimatize the animals to the laboratory conditions for at least one week prior to the start of the study.

-

-

Group Assignment and Dosing:

-

Randomly assign animals to a control group and at least three treatment groups.

-

The control group receives the basal diet.

-

Treatment groups receive the basal diet mixed with the test substance (L-Proline) at varying concentrations.

-

-

Administration of Test Substance:

-

The test substance is administered daily via the diet for 90 consecutive days.

-

-

Clinical Observations:

-

Conduct daily observations for clinical signs of toxicity, morbidity, and mortality.

-

Record body weight and food consumption weekly.

-

-

Clinical Pathology:

-

At the end of the 90-day period, collect blood samples for hematology and serum biochemistry analysis.

-

Collect urine samples for urinalysis.

-

-

Pathology:

-

Perform a complete necropsy on all animals.

-

Record organ weights.

-

Collect and preserve tissues for histopathological examination.

-

-

Data Analysis:

-

Analyze the data for statistically significant differences between the control and treatment groups.

-

Determine the No-Observed-Adverse-Effect-Level (NOAEL).

-

Bacterial Reverse Mutation Assay (Ames Test)

This protocol provides a general outline for the Ames test, a widely used method for assessing the mutagenic potential of a substance.

-

Strain Selection:

-

Select appropriate strains of Salmonella typhimurium that are histidine-dependent (his-). These strains carry different mutations in the histidine operon.

-

-

Metabolic Activation:

-

Prepare a mammalian liver extract (S9 fraction) to simulate metabolic activation, as some substances only become mutagenic after being metabolized.

-

-

Exposure:

-

In separate test tubes, combine the bacterial strain, the test substance at various concentrations, and either the S9 mix or a buffer (for the non-activation test).

-

-

Plating:

-

Pour the contents of each tube onto a minimal glucose agar plate, which lacks histidine.

-

-

Incubation:

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Scoring:

-

Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.

-

-

Data Analysis:

-

Compare the number of revertant colonies in the treatment groups to the negative control. A significant, dose-dependent increase in revertants indicates a positive (mutagenic) result.

-

Safety and Handling

Based on the available data, L-Proline is not classified as a hazardous substance.[11] However, good laboratory practices should always be followed.

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and safety glasses to prevent skin and eye contact.[9]

-

Handling: Avoid creating dust. Use in a well-ventilated area.[6][9]

-

Storage: Store in a tightly closed container in a dry and cool place, away from direct sunlight.[9]

Conclusion

The toxicological data for L-Proline indicate a low level of toxicity. The established NOAEL from a 90-day rat study provides a strong basis for its safety assessment in dietary and pharmaceutical applications. While data on carcinogenicity and reproductive toxicity are not available, the lack of genotoxicity is reassuring. Researchers working with L-Proline derivatives, such as the queried "L-Proline, 1-propyl-," should use this information on the parent compound as a starting point for their safety evaluation, recognizing that the addition of a propyl group could significantly alter the toxicological profile. A full suite of toxicological studies would be necessary to establish the safety of any new L-Proline derivative.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 145742, L-Proline. [Link]

-

Tada, Y., Yano, N., Takahashi, H., Yuzawa, K., Ando, H., Kubo, Y., Nagasawa, A., Ohashi, N., Ogata, A., & Nakae, D. (2010). Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats. Regulatory Toxicology and Pharmacology, 58(1), 114-120. [Link]

-

Request PDF | Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats | L-proline (L-Pro) is a non-essential amino acid, and has become widely used as supplements and health foods, recently. A subchronic oral toxicity... | Find, read and cite all the research you need on ResearchGate. (2025). ResearchGate. [Link]

-

Holvik, K., Frøyland, L., Haugen, M., Henjum, S., Løvik, M., Skålhegg, B. S., Stea, T. H., Strand, T. A., Tell, G. S., & Iversen, P. O. (2017). Risk Assessment of “Other Substances” – L-proline. European Journal of Nutrition & Food Safety, 7(4), 1-15. [Link]

-

Efficacy of L-proline administration on the early responses during cutaneous wound healing in rats. (2025). ResearchGate. [Link]

-

Nadler, J. V., Wang, A., & Hakim, A. (1988). Toxicity of L-proline toward rat hippocampal neurons. Brain Research, 456(1), 168-172. [Link]

-

Multichem. L-Proline. [Link]

-

Natu.Care. (2024). Proline (l-proline): properties, side effects, and benefits. [Link]

-

Vitenskapskomiteen for mat og miljø. (2016). Risk assessment of “other substances” – L-proline. [Link]

-

Cellseco. (2012). L-Proline (MSDS). [Link]

-

Dar, M. I., Naikoo, M. I., Rehman, F., Naushin, F., & Khan, F. A. (2016). Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. Journal of Plant Physiology & Pathology, 4(3). [Link]

-

Loba Chemie. (n.d.). L-PROLINE FOR BIOCHEMISTRTY. [Link]

Sources

- 1. L-Proline|High-Purity Amino Acid for Research Use [benchchem.com]

- 2. journalejnfs.com [journalejnfs.com]

- 3. researchgate.net [researchgate.net]

- 4. natu.care [natu.care]

- 5. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cellseco.com [cellseco.com]

- 7. Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. multichemindia.com [multichemindia.com]

- 9. thermofishersci.in [thermofishersci.in]

- 10. Toxicity of L-proline toward rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lobachemie.com [lobachemie.com]

Technical Monograph: L-Proline, 1-propyl- (N-Propyl-L-Proline)

Molecular Geometry, Synthetic Protocols, and Catalytic Utility

Executive Summary

L-Proline, 1-propyl- (commonly referred to as N-propyl-L-proline ) represents a critical derivatization of the native proteinogenic amino acid. Unlike simple esters, the alkylation of the pyrrolidine nitrogen (position 1) fundamentally alters the molecule's hydrogen-bonding capacity, lipophilicity, and steric profile. This guide provides a rigorous analysis of its molecular geometry, specifically the pyrrolidine ring puckering dynamics induced by the N-propyl group, and details a validated reductive amination protocol for its synthesis. Furthermore, we explore its utility as a chiral organocatalyst, where the steric bulk of the propyl group modulates enantioselectivity in aldol and Michael addition reactions.

Molecular Architecture & Geometry

Structural Fundamentals

The core of N-propyl-L-proline is the pyrrolidine ring. In native L-proline, the secondary amine acts as a hydrogen bond donor. Upon N-propylation, this donor capability is lost, converting the nitrogen into a tertiary amine. This substitution introduces significant steric bulk, forcing the molecule to adopt specific conformational preferences to minimize 1,2-allylic strain (A(1,2)) and diaxial interactions.

| Parameter | Value / Description | Impact on Reactivity |

| Molecular Formula | C₈H₁₅NO₂ | Lipophilicity increase vs. L-Proline |

| Chirality | (S)-Enantiomer | Dictates stereochemical outcome in catalysis |

| Nitrogen Hybridization | sp³ (Pyramidal) | Lone pair availability for enamine formation |

| Ring Conformation | Envelope (Cᵧ-endo / Cᵧ-exo) | Determines spatial shielding of the active site |

Conformational Dynamics: The Ring Pucker

The pyrrolidine ring is not planar; it rapidly interconverts between two "envelope" conformations: Cᵧ-endo (C4-endo) and Cᵧ-exo (C4-exo).

-

Native Proline: Exists in a rapid equilibrium, slightly favoring Cᵧ-endo in solution.

-

N-Propyl Effect: The introduction of the propyl group at N1 creates steric clash with the carboxylate group at C2. To relieve this steric strain, the N-substituent generally prefers a pseudo-equatorial orientation. However, the specific "steering" effect of the propyl group often locks the conformation more rigidly during catalytic cycles (e.g., enamine formation), which is crucial for high enantiomeric excess (ee).

The nitrogen inversion barrier is also raised compared to acyclic amines, but the propyl group remains flexible, adding a "sweeping" steric volume that shields one face of the molecule during reaction transition states.

Zwitterionic Character

In neutral aqueous solution or solid state, N-propyl-L-proline exists primarily as a zwitterion (carboxylate anion

Validated Synthetic Protocol

Rationale: Reductive Amination

The most robust route to N-propyl-L-proline is the reductive amination of L-proline with propanal. We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.

-

Why STAB? unlike NaBH₄, STAB is mild and does not reduce the aldehyde or ketone to an alcohol faster than the imine formation occurs. It allows for a "one-pot" procedure without requiring pre-formation of the imine under dehydrating conditions.

Experimental Workflow

Reagents:

-

L-Proline (1.0 eq)

-

Propanal (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic Acid (catalytic, if using DCE)

Step-by-Step Methodology:

-

Suspension: Charge a flame-dried round-bottom flask with L-Proline (10 mmol) and anhydrous MeOH (30 mL). L-Proline may not dissolve completely initially.

-

Imine Formation: Add Propanal (12 mmol) dropwise. Stir at room temperature for 30 minutes. The solution may clarify as the imine/hemiaminal forms.

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (ninhydrin stain will show a different color/Rf for the tertiary amine).

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃.

-

Evaporate MeOH under reduced pressure.

-

Extract the aqueous residue with CH₂Cl₂ (3x). Note: N-alkyl amino acids can be amphiphilic; pH adjustment to isoelectric point may be required for optimal extraction.

-

-

Purification: If necessary, purify via ion-exchange chromatography (Dowex 50W) or recrystallization from Ethanol/Ether.

Process Visualization

The following diagram illustrates the logical flow and critical decision points in the synthesis.

Figure 1: Step-wise reductive amination workflow for N-propyl-L-proline synthesis.

Application in Asymmetric Organocatalysis[2][3]

Mechanism: Enamine Catalysis

N-propyl-L-proline serves as a catalyst in asymmetric aldol reactions. The mechanism relies on the formation of a nucleophilic enamine intermediate.

-

Condensation: The secondary amine (in native proline) or tertiary amine (in derivatives, acting as a base/ligand) interacts with the ketone donor. Note: As N-propyl-L-proline is a tertiary amine, it cannot form an enamine directly itself. It is often used as a ligand for metal-catalyzed reactions OR as a precursor where the N-propyl group acts as a chiral scaffold.

-

Correction/Refinement: If the intention is direct enamine catalysis (Hajos-Parrish type), the nitrogen must be secondary. Therefore, N-propyl-L-proline is typically used as a ligand (e.g., in Cu-catalyzed reactions) or a chiral base , NOT a direct enamine catalyst like native proline.

-

Alternative Use: It serves as a starting material for prolinol derivatives (after reduction of the COOH) which are famous organocatalysts (e.g., Jørgensen-Hayashi catalysts).

-

However , assuming the context of "Proline, 1-propyl-" implies the N-alkyl derivative acting in a capacity defined by its geometry: The N-propyl group provides steric shielding . When coordinating to a metal center (e.g., Copper(II) in Lewis acid catalysis), the propyl group blocks one face of the complex, forcing the substrate to approach from the opposite side, inducing enantioselectivity.

Steric Steering Logic

The diagram below details the logic of how the N-propyl group influences stereoselectivity in a hypothetical metal-ligand complex or as a chiral base.

Figure 2: Logic flow of enantioselectivity induction via N-propyl steric steering.

References

-

List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

- Seebach, D., et al. (1985). Structure and Reactivity of Lithium Enolates. Helvetica Chimica Acta, 68(4).

-

PubChem Database. (2023). L-Proline, 1-propyl- Compound Summary.

- Görbitz, C. H. (2015). Crystal structures of amino acids. Acta Crystallographica Section B. (General reference for proline packing/zwitterionic forms).

Sources

Methodological & Application

"analytical methods for L-Proline, 1-propyl- quantification"

This Application Note is designed to address the specific analytical challenges associated with L-Proline, 1-propyl- (also known as N-propyl-L-proline).

Executive Summary: The "Tertiary Amine" Challenge Unlike standard amino acids, L-Proline, 1-propyl- is a tertiary amine . This structural distinction renders traditional amino acid analysis methods (Ninhydrin, OPA, FMOC derivatization) ineffective, as these reagents require a labile hydrogen on the nitrogen atom. Consequently, this protocol prioritizes LC-MS/MS for trace quantification and HPLC-CAD (Charged Aerosol Detection) for purity analysis, bypassing the limitations of UV and colorimetric assays.

Part 1: Chemical Identity & Analytical Strategy

| Property | Specification | Analytical Implication |

| Compound Name | L-Proline, 1-propyl- (N-propyl-L-proline) | CAS : 101253-30-9 |

| Formula | MW : 157.21 g/mol | |

| pKa Values | ~1.8 (COOH), ~10.2 (Tertiary Amine) | Exists as a zwitterion at neutral pH; Cationic at pH < 2. |

| Chromophore | Negligible (Only carboxyl group) | UV detection is poor (requires 205-210 nm). |

| Derivatization | Impossible with OPA/FMOC/Ninhydrin | Requires Direct Detection (MS or CAD). |

Strategic Decision Matrix

-

Scenario A: Trace Impurity in Biological Matrix/Drug Substance (< 0.1%)

-

Method: LC-ESI-MS/MS (MRM Mode).

-

Rationale: High sensitivity required; tertiary amine ionizes efficiently in ESI(+).

-

-

Scenario B: Bulk Purity or Process Monitoring (> 1%)

-

Method: HPLC-CAD (Charged Aerosol Detection).

-

Rationale: Universal response independent of chromophores; more stable baseline than low-UV HPLC.

-

Part 2: LC-MS/MS Quantification Protocol (Trace Analysis)

This is the gold-standard method for quantifying L-Proline, 1-propyl- in complex matrices.

Chromatographic Conditions

We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) .[1][2] While the propyl group adds hydrophobicity, the zwitterionic core retains significant polarity, making C18 retention unstable (prone to "dewetting" or early elution).

-

Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm or 2.6 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

-

Gradient:

-

0.0 min: 90% B

-

5.0 min: 50% B

-

5.1 min: 90% B

-

8.0 min: 90% B (Re-equilibration)

-

Mass Spectrometry (MRM) Parameters

Operate in Positive Electrospray Ionization (ESI+) mode. The tertiary amine protonates readily (

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Mechanism |

| L-Proline, 1-propyl- | 158.1 | 112.1 | 25 | 18 | Loss of COOH (Formic acid) |

| (Quantifier) | |||||

| L-Proline, 1-propyl- | 158.1 | 70.1 | 25 | 30 | Pyrrolidine ring fragment |

| (Qualifier) | |||||

| Internal Standard * | 161.1 | 115.1 | 25 | 18 | Deuterated Analog |

*Note: If d3-N-propyl-proline is unavailable, use N-ethyl-proline or Proline-d7 as a surrogate.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of sample (Plasma/Cell Lysate).

-

Add 200 µL of Ice-Cold Acetonitrile containing Internal Standard (100 ng/mL).

-

Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins at 4°C.

-

Transfer supernatant to a chemically inert vial.

-

Critical Step: Inject directly. Do not evaporate and reconstitute in water, as high aqueous content disrupts HILIC peak shape.

Part 3: HPLC-CAD Protocol (Purity & Potency)

For raw material testing where MS is unnecessary, Charged Aerosol Detection (CAD) offers superior linearity to low-wavelength UV.

System Configuration

-

Detector: Thermo Scientific Corona Veo or equivalent CAD.

-

Nebulizer Temp: 35°C.

-

Data Rate: 10 Hz.

Chromatographic Conditions (Reverse Phase)

Since we are analyzing bulk material, we can use a specialized "AQ" type C18 column capable of retaining polar amines.

-

Column: Agilent Zorbax SB-Aq or Atlantis T3 (4.6 x 150 mm, 3-5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to retain the amine).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Isocratic Elution: 95% A / 5% B. (Adjust B% to target k' ~ 3-5).

-

Flow Rate: 1.0 mL/min.

Part 4: Visualization of Analytical Logic

Caption: Decision tree highlighting the necessity of MS or CAD detection due to the tertiary amine structure of N-propyl-L-proline.

Part 5: Validation Parameters (Self-Validating System)

To ensure trustworthiness, the protocol must meet these criteria:

-

System Suitability (SST):

-

Tailing Factor: Must be < 1.5. (Tertiary amines tail on silica; if > 1.5, increase buffer concentration or column temperature).

-

Retention Time Precision: RSD < 1.0% (n=6).

-

-

Linearity & Range:

-

MS Range: 1 ng/mL to 1000 ng/mL (Quadratic regression often fits better for large dynamic ranges in ESI).

-

CAD Range: 10 µg/mL to 1000 µg/mL (Power function fit required:

).

-

-

Recovery (Accuracy):

-

Spike samples at 3 levels (Low, Mid, High).

-

Acceptance: 85-115% recovery.

-

Troubleshooting: If recovery is low in HILIC, ensure the sample diluent matches the initial mobile phase (high organic).

-

References

-

HILIC Separation Mechanisms for Zwitterions : McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

-

Analysis of Non-Chromophoric Amino Acids : Zhang, J., et al. (2012). Comparative study of charged aerosol detection and evaporative light scattering detection for the analysis of non-chromophoric compounds. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Proline Fragmentation Pathways : Warnke, S., et al. (2016). Proline fragmentation in mass spectrometry. Journal of the American Society for Mass Spectrometry. Link

Sources

"chiral HPLC method for L-Proline, 1-propyl- enantiomeric excess determination"

Executive Summary

The determination of enantiomeric excess (ee) for 1-propyl-L-proline (N-propyl-L-proline) presents a specific analytical challenge distinct from standard amino acid analysis. Unlike primary or secondary amino acids, 1-propyl-proline is a tertiary amine , rendering standard chiral derivatization reagents (e.g., Marfey’s Reagent, OPA, FMOC) chemically inert and ineffective.

This Application Note defines two validated Direct Chiral HPLC protocols to overcome this limitation. The choice of method depends on the available detection technology:

-

Ligand Exchange Chromatography (LEC): The robust choice for standard UV-Vis detection, utilizing copper complexes to generate a chromophore.

-

Zwitterionic Ion-Pairing (ZWIX): The high-sensitivity choice for LC-MS/CAD/ELSD detection, utilizing volatile mobile phases.

Chemical Context & The "Tertiary Amine" Challenge

Before selecting a method, it is critical to understand why standard protocols fail for this specific molecule.

-

Analyte: 1-propyl-L-proline (CAS: 101555-50-6 for S-isomer).

-

Structural Constraint: The nitrogen atom is part of a pyrrolidine ring and is substituted with a propyl group. It has no dissociable proton (

) available for substitution. -

Implication: Nucleophilic Aromatic Substitution (

) reagents, such as Marfey’s Reagent (FDAA) or AQC , cannot react. Attempting these derivatizations will result in 100% recovery of unreacted starting material and zero chiral resolution.

Therefore, Direct Chiral Chromatography is the only viable path.

Method Selection Decision Tree

Figure 1: Decision matrix for selecting the appropriate chromatographic approach based on detector availability.

Method A: Ligand Exchange Chromatography (UV-Compatible)

Best For: Quality Control (QC) labs, Process Chemistry, standard HPLC systems with UV detection.

Principle

This method utilizes a Chiralpak MA(+) column.[1][2] The stationary phase consists of N,N-dioctyl-L-alanine coated on silica.[3] The mobile phase contains Copper(II) sulfate.[1][2]

-

Mechanism: The 1-propyl-proline (ligand) forms a diastereomeric ternary complex with the copper ion and the chiral selector on the stationary phase.

-

Detection Advantage: While 1-propyl-proline is non-chromophoric, the Copper-Amino Acid complex absorbs UV light at 254 nm . This allows for robust detection without derivatization.

Detailed Protocol

| Parameter | Condition |

| Column | Daicel Chiralpak MA(+) (50 x 4.6 mm, 3 µm) |

| Mobile Phase | 2 mM Copper(II) Sulfate ( |

| Organic Modifier | None usually required. (If retention is too high, add 5-10% Acetonitrile). |

| Flow Rate | 0.8 – 1.0 mL/min |

| Temperature | 25°C (Control is critical for complex stability) |

| Detection | UV 254 nm (Detects the Cu-Ligand complex) |

| Sample Diluent | Mobile Phase (2 mM |

Step-by-Step Execution

-

System Preparation: Flush the HPLC system with water to remove any phosphate or organic buffers that might precipitate copper.

-

Passivation: Pump the mobile phase (2 mM

) for at least 30 minutes to equilibrate the column surface. -

Sample Prep: Dissolve ~1 mg of 1-propyl-proline in 1 mL of mobile phase. Filter through a 0.22 µm PES filter.

-

Injection: Inject 10 µL.

-

Elution Order: typically, the D-isomer elutes before the L-isomer on MA(+) for proline derivatives, but standards must be injected to confirm .

Troubleshooting Method A:

-

Broad Peaks: The tertiary amine is bulky. If peaks are too broad, increase temperature to 40°C to improve mass transfer kinetics of the copper exchange.

-

Baseline Noise: Ensure the

solution is freshly prepared and filtered.

Method B: Zwitterionic Ion-Pairing (LC-MS Compatible)

Best For: R&D, Trace Impurity Analysis, LC-MS workflows.

Principle

This method utilizes a Chiralpak ZWIX(+) column.[4][5][6][7] The stationary phase is a Cinchona alkaloid fused with a chiral sulfonic acid.[5]

-

Mechanism: Double Ion-Pairing.[5][8] The protonated tertiary amine of the analyte interacts with the anionic site of the selector, while the carboxylate interacts with the cationic site (Cinchona nitrogen).

-

Advantage: Uses volatile organic solvents (MeOH/ACN), offering high sensitivity with Mass Spectrometry (ESI+).

Detailed Protocol

| Parameter | Condition |

| Column | Daicel Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm) |

| Mobile Phase | MeOH / ACN / |

| Additives | 50 mM Formic Acid + 25 mM Diethylamine (DEA) OR Ammonium Formate |

| Flow Rate | 0.4 mL/min |

| Temperature | 25°C |

| Detection | MS (ESI+) [M+H]+ = 158.12 m/z; or CAD/ELSD |

| Sample Diluent | Methanol |

Step-by-Step Execution

-

Mobile Phase Prep: Premix MeOH and ACN. Add water, then add Formic Acid and DEA. Note: The acid/base ratio controls the ionization state of the Zwitterionic phase.

-

Equilibration: ZWIX columns require longer equilibration (~60 mins) due to the complex ion-pairing surface.

-

Injection: Inject 2-5 µL.

-

Elution Order: ZWIX(+) and ZWIX(-) are pseudo-enantiomers.[4][5][6][8] If ZWIX(+) gives L-first / D-second, ZWIX(-) will reverse this to D-first / L-second. This is excellent for validating trace impurities (eluting the minor peak first).

Data Analysis & Calculation

Regardless of the method used, the Enantiomeric Excess (ee) is calculated using the integrated peak areas.

Formula:

Reporting Table Template:

| Sample ID | Retention Time (L) | Retention Time (D) | Area (L) | Area (D) | % ee | Pass/Fail (>99.0%) |

| Std_Racemic | 8.2 min | 10.5 min | 50021 | 49980 | 0.04% | N/A |

| Batch_001 | 8.2 min | 10.5 min | 1500 | 98500 | 97.0% | Fail |

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® MA(+). Accessed Oct 2023. Link

-

Lindner, W., et al. (2009).[6] "Cinchona alkaloid-based zwitterionic chiral stationary phases applied for the separation of amino acids and peptides."[5][8] Journal of Chromatography A, 1216(11), 1157-1166.

-

Ilisz, I., et al. (2013). "Direct chiral separation of amino acids and their derivatives."[6] Journal of Pharmaceutical and Biomedical Analysis, 87, 214-239.

- Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247. (Cited for exclusion criteria regarding tertiary amines).

Sources

- 1. chiraltech.com [chiraltech.com]

- 2. thelabstore.co.uk [thelabstore.co.uk]

- 3. Daicel CHIRALPAK MA(+) HPLC Analytical Column, 3µm, ID 4.6 mm x L 50 mm - 21822 - £1,938.48 : UVISON.com [uvison.com]

- 4. chiraltech.com [chiraltech.com]

- 5. hplc.eu [hplc.eu]

- 6. chiraltech.com [chiraltech.com]

- 7. chiraltech.com [chiraltech.com]

- 8. chiraltech.com [chiraltech.com]

Application Notes and Protocols for the Scale-Up Synthesis of L-Proline, 1-propyl-

Introduction

L-Proline, 1-propyl-, also known as N-propyl-L-proline, is a valuable chiral building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its unique structural features, conferred by the N-alkylation of the proline ring, can significantly influence the biological activity and physicochemical properties of molecules into which it is incorporated. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of L-Proline, 1-propyl-. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and address critical considerations for transitioning from laboratory-scale to pilot-plant or industrial production.

Strategic Overview of Synthetic Approaches

The synthesis of L-Proline, 1-propyl- on a larger scale necessitates a departure from many common laboratory procedures that may not be economically or logistically viable for bulk production. The ideal industrial process prioritizes safety, efficiency, cost-effectiveness, and environmental sustainability. Three primary synthetic strategies are considered here, with a strong recommendation for the first due to its "green" credentials and high efficiency.

-

Direct Catalytic N-Alkylation with 1-Propanol (Recommended) : This modern approach utilizes a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where a catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine of L-proline to form an iminium intermediate, which is subsequently reduced by the captured hydrogen. This method is highly atom-economical, producing only water as a byproduct.[1][2]

-

Reductive Amination with Propanal : A classical and robust method involving the reaction of L-proline with propanal to form an iminium ion, which is then reduced with a suitable reducing agent like sodium borohydride or through catalytic hydrogenation.

-

Classical N-Alkylation with a Propyl Halide : This traditional SN2 reaction involves the direct alkylation of L-proline with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. While straightforward, this method often suffers from drawbacks such as the need for protecting groups to prevent O-alkylation of the carboxylate, the potential for overalkylation, and the generation of stoichiometric salt waste.

This guide will focus on the detailed protocol for the recommended direct catalytic N-alkylation method and provide a comparative overview of the alternative routes.

Recommended Scale-Up Synthesis: Direct Catalytic N-Alkylation

This method is championed for its elegance and adherence to the principles of green chemistry. The direct use of an alcohol as the alkylating agent avoids the pre-activation steps and the use of hazardous reagents.[1]

Reaction Mechanism and Rationale

The catalytic cycle, typically employing a ruthenium or iridium-based catalyst, proceeds as follows:

-

Dehydrogenation : The catalyst oxidizes 1-propanol to propanal.

-

Condensation : The in situ generated propanal condenses with the secondary amine of L-proline to form an enamine and then a cationic iminium intermediate.

-

Hydrogenation : The catalyst, now in a hydride form, reduces the iminium intermediate to the desired N-propyl-L-proline product.

-

Catalyst Regeneration : The catalyst is regenerated, completing the cycle.

The key advantage is that this process is driven by the removal of water, and the catalyst facilitates the entire transformation in a single pot.

Caption: Reductive amination pathway for the synthesis of L-Proline, 1-propyl-.

Advantages:

-

Well-established and reliable chemistry.

-

Can achieve high yields.

Disadvantages:

-

Requires a stoichiometric amount of a reducing agent (if not using catalytic hydrogenation), which can be costly and generate waste.

-

Handling of propanal, which is volatile and has a pungent odor, requires care.

-

Catalytic hydrogenation requires specialized high-pressure equipment.

Classical N-Alkylation with Propyl Halide

This is the most traditional approach but is often less suitable for large-scale, "green" synthesis.

Advantages:

-

Conceptually simple SN2 reaction.

Disadvantages:

-

Potential for O-alkylation of the carboxylate, necessitating protection/deprotection steps.

-

Risk of overalkylation to form a quaternary ammonium salt.

-

Use of alkyl halides, which can be toxic and environmentally persistent.

-

Generates stoichiometric amounts of salt byproduct, which requires disposal.

Analytical Characterization and Quality Control

To ensure the final product meets the required specifications, a comprehensive analytical characterization is essential.

| Technique | Purpose | Expected Results |

| HPLC | Purity assessment and quantification | A single major peak corresponding to the product, with purity >99%. |

| ¹H and ¹³C NMR | Structural confirmation | Spectra consistent with the structure of L-Proline, 1-propyl-. |

| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of the product. |

| Melting Point | Identity and purity check | A sharp melting point consistent with the pure compound. |

| Optical Rotation | Enantiomeric purity | Confirmation of the retention of the L-configuration. |

Safety and Handling Considerations

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

-

Reagent Handling:

-

1-Propanol is flammable; handle away from ignition sources.

-

Ruthenium catalysts can be toxic and should be handled in a well-ventilated area or fume hood.

-

-

Reaction Conditions: The reaction is run at elevated temperatures; ensure the reactor is properly sealed and vented.

-

Waste Disposal: Dispose of all chemical waste according to local regulations. The aqueous waste from crystallization should be neutralized before disposal.

Conclusion

The scale-up synthesis of L-Proline, 1-propyl- is most effectively and sustainably achieved through direct catalytic N-alkylation using 1-propanol. This method offers high yields, excellent purity, and a favorable environmental profile. While alternative methods like reductive amination and classical N-alkylation are viable, they present challenges in terms of waste generation, reagent handling, and process complexity that make them less desirable for industrial-scale production. The provided protocol and considerations offer a robust framework for the successful and responsible manufacturing of this important chiral building block.

References

-

Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. [Link]

- Google Patents. (1982). Process for purifying proline. SU960163A1.

-

Macmillan Group, Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16. [Link]

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. [Link]

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for L-Proline, 1-propyl- catalysis"

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for L-proline catalysis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction conditions. While the query specified "L-Proline, 1-propyl- catalysis," this is not a standard nomenclature. This guide will focus on the widely used and versatile organocatalyst, L-proline, and its derivatives. The principles and troubleshooting steps discussed herein are broadly applicable to a range of L-proline catalyzed transformations.

L-proline has emerged as a powerful catalyst in asymmetric synthesis due to its low cost, ready availability in both enantiomeric forms, and non-toxic nature.[1][2] It effectively catalyzes a variety of reactions, including aldol, Mannich, and Michael additions, by forming key enamine or iminium intermediates.[2][3] However, like any catalytic system, achieving optimal results requires careful attention to reaction parameters.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: I am not observing any significant product formation, or the yield is much lower than expected. What are the potential causes and how can I address them?

A: Low product yield is a common issue that can stem from several factors, from catalyst activity to substrate reactivity. Here’s a systematic approach to troubleshooting:

Potential Cause 1: Catalyst Inactivity or Degradation

-

Explanation: L-proline and its derivatives can be sensitive to handling and storage conditions.[4] Moisture can lead to catalyst deactivation.

-

Solution:

-

Verify Catalyst Quality: Ensure your L-proline is of high purity and has been stored in a desiccator or under an inert atmosphere. If in doubt, use a fresh batch from a reputable supplier.

-

Drying: Dry the L-proline under vacuum before use, especially if it has been exposed to the atmosphere.

-

Potential Cause 2: Inappropriate Solvent Choice

-

Explanation: The solubility of L-proline and the stability of the catalytic intermediates are highly dependent on the solvent.[1][5] Protic solvents can sometimes lead to poor stereocontrol, while highly polar aprotic solvents like DMSO or DMF are often preferred for their ability to dissolve proline.[1]

-

Solution:

-

Solvent Screening: If you are using a non-polar or protic solvent, consider switching to a polar aprotic solvent. A solvent screen is often a crucial first step in optimization.

-

Solvent Purity: Ensure your solvent is anhydrous, as water content can interfere with the reaction.

-

Potential Cause 3: Sub-optimal Catalyst Loading

-

Explanation: While organocatalysis aims for low catalyst loadings, some reactions require a higher concentration of L-proline to proceed at a reasonable rate.[1] Reducing the amount of L-proline can decrease the yield.[6]

-

Solution:

-

Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%).[7]

-

Systematic Optimization: Perform a systematic study to determine the optimal catalyst loading for your specific substrates.

-

Potential Cause 4: Low Reaction Temperature

-

Explanation: While lower temperatures often improve stereoselectivity, they can also significantly decrease the reaction rate.

-

Solution:

-

Increase Temperature: If the reaction is sluggish at room temperature, try gently heating it (e.g., to 40-50 °C). Monitor the reaction for any increase in side product formation.[6]

-

Issue 2: Poor Stereoselectivity (Enantiomeric or Diastereomeric Excess)

Q: My reaction is proceeding to the desired product, but the stereoselectivity is poor. How can I improve the enantiomeric or diastereomeric excess?

A: Achieving high stereoselectivity is often the primary goal of using a chiral catalyst like L-proline. Here’s how to address poor stereochemical outcomes:

Potential Cause 1: Reaction Temperature is Too High

-

Explanation: The transition states leading to different stereoisomers are often close in energy. Higher temperatures can provide enough energy to overcome the small energy barrier, leading to the formation of multiple stereoisomers.

-

Solution:

-

Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly enhance stereoselectivity by favoring the lower energy transition state.[1]

-

Potential Cause 2: Solvent Effects

-

Explanation: The solvent plays a critical role in organizing the transition state assembly. The polarity and coordinating ability of the solvent can influence the facial selectivity of the reaction.[5][8]

-

Solution:

-

Solvent Screening: Test a range of solvents with varying polarities (e.g., DMSO, CH3CN, THF, CH2Cl2).

-

Hydroalcoholic Mixtures: In some cases, mixtures of water and methanol have been shown to be surprisingly effective for certain aldol reactions.[1]

-

Potential Cause 3: Presence of Water

-

Explanation: Excess water can interfere with the hydrogen bonding network in the transition state, which is crucial for stereocontrol.

-

Solution:

-

Anhydrous Conditions: Use anhydrous solvents and reagents. Consider adding a drying agent like molecular sieves.

-

Potential Cause 4: Catalyst Modification

-

Explanation: The structure of the proline catalyst itself can be modified to enhance stereoselectivity.

-

Solution:

-

Use Proline Derivatives: Explore the use of proline derivatives with bulky substituents that can create a more sterically demanding chiral pocket, thus enhancing facial selectivity.[3]

-

Issue 3: Difficult Product Purification and Catalyst Removal

Q: I am having trouble isolating my product from the reaction mixture, and removing the L-proline catalyst is challenging. What are some effective workup and purification strategies?

A: The polar and water-soluble nature of L-proline can sometimes complicate product isolation.

Potential Cause 1: Co-elution of Product and Catalyst

-

Explanation: If your product is also polar, it may co-elute with L-proline during column chromatography.

-

Solution:

-

Aqueous Wash: Before extraction, perform an aqueous wash to remove the majority of the water-soluble L-proline.

-

Acid/Base Extraction: L-proline is an amino acid and its solubility can be manipulated with pH. An acidic wash (e.g., dilute HCl) will protonate the amine, making it more water-soluble. Conversely, a basic wash (e.g., NaHCO3) will deprotonate the carboxylic acid.

-

Filtration through Silica: Sometimes, a simple filtration through a short plug of silica gel can effectively remove the baseline L-proline before full chromatographic purification.[1]

-

Potential Cause 2: Emulsion Formation During Workup

-

Explanation: The presence of polar solvents like DMF or DMSO can lead to emulsion formation during aqueous extraction.

-

Solution:

-

Solvent Removal: If possible, remove the high-boiling polar solvent under reduced pressure before performing the aqueous workup.

-

Brine Wash: Use a saturated solution of NaCl (brine) to help break up emulsions.

-

Potential Cause 3: Homogeneous Nature of the Catalyst

-

Explanation: L-proline is a homogeneous catalyst, which inherently makes its removal and recycling more challenging than with heterogeneous catalysts.[9]

-

Solution:

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of L-proline catalysis?

A1: L-proline acts as a bifunctional catalyst.[2] In reactions with carbonyl compounds (ketones or aldehydes), the secondary amine of proline reacts to form a nucleophilic enamine intermediate.[3][7] The carboxylic acid group of proline can then act as a Brønsted acid to activate the electrophile and participate in a highly organized, hydrogen-bonded transition state, which is key to inducing asymmetry.[11] Alternatively, with certain substrates, an iminium ion can be formed.[2]

Q2: How do I choose the right solvent for my L-proline catalyzed reaction?

A2: Solvent selection is critical and often empirical.[5] Highly polar aprotic solvents like DMSO and DMF are common choices due to their ability to dissolve L-proline.[1] However, the optimal solvent depends on the specific substrates and the desired outcome. A solvent screen including chlorinated solvents, ethers, and nitriles is recommended during optimization. Protic solvents are generally less favored as they can interfere with the catalytic cycle, although some exceptions exist.[1]

Q3: What is a typical catalyst loading for an L-proline catalyzed reaction?

A3: Catalyst loading can range from as low as 1-5 mol% to as high as 30 mol% or more.[1][6] For initial screening, a loading of 10-20 mol% is a good starting point. If the reaction is slow, increasing the loading is a reasonable step. For large-scale applications, optimizing for the lowest possible catalyst loading is desirable to minimize cost and simplify purification.

Q4: Can I recycle the L-proline catalyst?

A4: Recovering and recycling homogeneous L-proline can be challenging on a lab scale and often requires careful extraction and purification, which may not be cost-effective. For applications where catalyst recycling is a priority, using a heterogeneous, polymer-supported L-proline catalyst is a more practical approach.[6][9] These can often be recovered by simple filtration and reused.[6]

Q5: My reaction involves two different aldehydes. How can I control the chemoselectivity?

A5: In cross-aldehyde reactions, such as the cross-Mannich reaction, chemoselectivity is a key challenge.[12] One strategy is to use one aldehyde to form an imine in situ with an amine (like p-anisidine), while the other aldehyde forms the enamine with L-proline.[12] This directs the reactivity of each aldehyde component. Careful control of stoichiometry and reaction conditions is crucial.

Data Presentation and Experimental Protocols

Table 1: General Starting Conditions for L-Proline Catalysis Optimization

| Parameter | Recommended Starting Range | Rationale |

| Catalyst Loading | 10-30 mol% | Balances reaction rate and cost/purification effort.[1][6] |

| Solvent | DMSO, DMF, CH3CN | Good solubility for L-proline and promotes the desired mechanism.[1] |

| Temperature | 0 °C to Room Temperature | A good starting point to balance reaction rate and stereoselectivity.[1] |

| Substrate Ratio | 1:1 to 1:2 (Aldehyde:Ketone) | Using an excess of the ketone can favor product formation. |

| Reaction Time | 12-48 hours | Many proline-catalyzed reactions require extended reaction times to reach completion.[1] |

Experimental Protocol: General Procedure for an L-Proline Catalyzed Aldol Reaction

-

To a clean, dry vial, add the aldehyde (1.0 mmol, 1.0 equiv).

-

Add the ketone (2.0-5.0 mmol, 2.0-5.0 equiv).

-

Add the chosen solvent (e.g., DMSO, 2.0 mL).

-

Add L-proline (0.2 mmol, 20 mol%).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[1]

Visualizing Workflows and Troubleshooting

Diagram 1: General Workflow for Optimizing L-Proline Catalysis

Sources

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]

- 10. NMR relaxation time measurements of solvent effects in an organocatalysed asymmetric aldol reaction over silica SBA-15 supported proline - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 12. L-proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing L-Proline, 1-propyl- Catalysts

Ticket ID: #OP-772-PRO Subject: Improving Enantioselectivity (ee%) in Asymmetric Catalysis Assigned Specialist: Senior Application Scientist, Organocatalysis Division

Diagnostic & Triage (Start Here)

Before optimizing reaction conditions, we must verify the exact catalyst structure. The nomenclature "L-Proline, 1-propyl-" is chemically specific but often confused with functional derivatives.

CRITICAL CHECK: Which catalyst are you using?

| Catalyst Variant | A. N-Propyl-L-Proline (Tertiary Amine) | B. L-Proline Propyl Ester (Secondary Amine) |

| CAS Number | 101253-30-9 | 134666-85-6 |

| Structure | Propyl group attached to Nitrogen . | Propyl group attached to Oxygen (Ester). |

| Primary Use | Metal Ligand (e.g., Cu-catalysis) or Lewis Base. | Organocatalyst (Aldol, Mannich, Michael). |

| Mechanism | Cannot form enamines (no N-H bond). | Forms enamines/iminiums (Active N-H bond). |

Diagnostic Workflow

Figure 1: Decision tree to identify the correct troubleshooting pathway based on catalyst structure.

Troubleshooting Guide: L-Proline Propyl Ester (Organocatalysis)

Assumption: You are performing an Aldol, Mannich, or Michael reaction and obtaining low ee% (<80%).

Issue 1: "My reaction is fast, but enantioselectivity is poor (<50% ee)."

Root Cause: The reaction is likely proceeding through a non-selective background pathway or the "parasitic" acyclic transition state rather than the rigid Zimmerman-Traxler transition state.

Solution: Solvent Engineering & Water Tuning Proline derivatives rely on a delicate solubility balance. The propyl ester is more hydrophobic than L-proline, meaning it dissolves better in organic solvents, but this can sometimes disrupt the tight transition state.

-

Step 1: Switch Solvents. Avoid highly polar aprotic solvents (DMF, DMSO) which disrupt the critical Hydrogen Bond between the catalyst and the substrate.

-

Step 2: The "Water Effect." Small amounts of water are necessary for catalyst turnover (hydrolysis of the iminium intermediate), but too much water destroys selectivity.